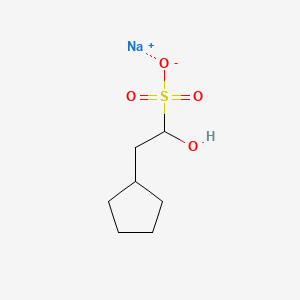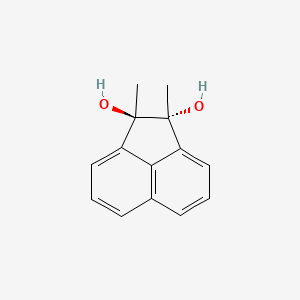
1,2-Acenaphthenediol, 1,2-dimethyl-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- is a chemical compound with the molecular formula C14H14O2. It is a derivative of acenaphthene, featuring two hydroxyl groups (-OH) attached to the first and second carbon atoms of the acenaphthene ring system, along with two methyl groups (-CH3) at the same positions. This compound is known for its unique stereochemistry, as it exists in the cis-configuration, meaning the hydroxyl groups are on the same side of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Acenaphthenediol, 1,2-dimethyl-, cis- typically involves the hydroxylation of acenaphthene derivatives. One common method is the catalytic hydrogenation of acenaphthenequinone, followed by hydroxylation using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane or acetone, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthenequinone derivatives using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction of the compound can yield acenaphthene derivatives with reduced hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) for halogenation.
Major Products Formed
Oxidation: Acenaphthenequinone derivatives.
Reduction: Acenaphthene derivatives.
Substitution: Halogenated or alkylated acenaphthene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Acenaphthenediol, 1,2-dimethyl-, cis- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-1,2-Acenaphthenediol: Similar structure but without the methyl groups.
trans-1,2-Acenaphthenediol: Stereoisomer with hydroxyl groups on opposite sides.
Acenaphthenequinone: Oxidized form of acenaphthene with a quinone structure.
Uniqueness
1,2-Acenaphthenediol, 1,2-dimethyl-, cis- is unique due to its specific stereochemistry and the presence of methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
6566-38-7 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
(1R,2R)-1,2-dimethylacenaphthylene-1,2-diol |
InChI |
InChI=1S/C14H14O2/c1-13(15)10-7-3-5-9-6-4-8-11(12(9)10)14(13,2)16/h3-8,15-16H,1-2H3/t13-,14-/m1/s1 |
InChI-Schlüssel |
QSDXRXVHRKLPHO-ZIAGYGMSSA-N |
Isomerische SMILES |
C[C@]1(C2=CC=CC3=C2C(=CC=C3)[C@@]1(C)O)O |
Kanonische SMILES |
CC1(C2=CC=CC3=C2C(=CC=C3)C1(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


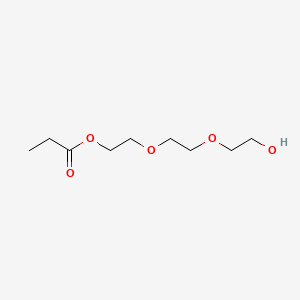

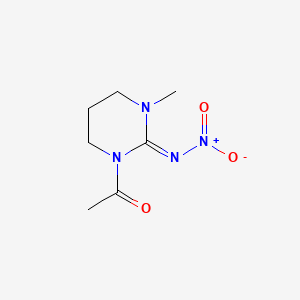
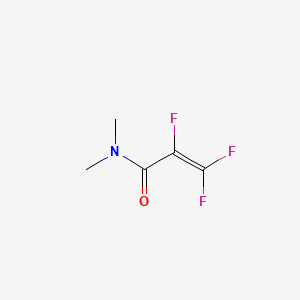
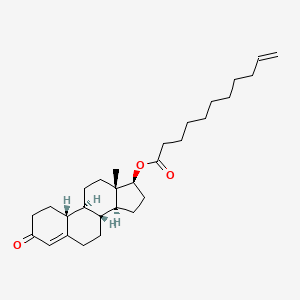
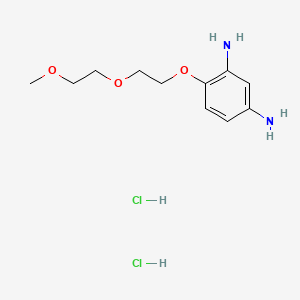
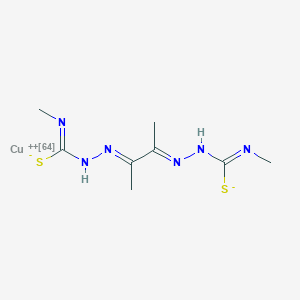
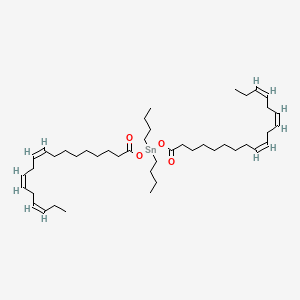

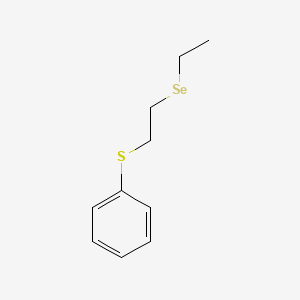
![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)


